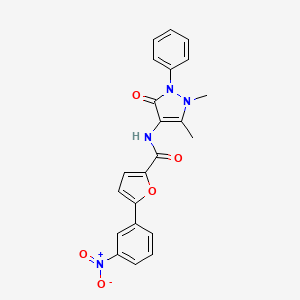![molecular formula C20H27N3O2 B6089132 2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6089132.png)
2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine is not fully understood. However, studies have shown that the compound inhibits various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway, which are involved in cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation and oxidative stress, improve cognitive function, and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit various signaling pathways. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
Future research directions for 2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine include further studies to determine its mechanism of action, safety, and efficacy in various diseases. Additionally, studies could focus on developing derivatives of the compound to improve its potency and selectivity. Furthermore, the compound could be studied for its potential applications in other diseases, such as autoimmune diseases and metabolic disorders.
Métodos De Síntesis
The synthesis of 2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine involves the reaction of 4-(chloromethyl)phenyl methanesulfonate with 2-propyl-5-(4-pyridyl)pyrimidine in the presence of a base. The resulting intermediate is then reacted with morpholine and a palladium catalyst to yield the final product.
Aplicaciones Científicas De Investigación
2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Studies have shown that the compound has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has potential as a treatment for cardiovascular diseases by reducing inflammation and oxidative stress. Additionally, the compound has shown promising results in improving cognitive function and reducing neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-[(2-propylpyrimidin-5-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-3-4-20-21-12-17(13-22-20)14-23-9-10-25-19(15-23)11-16-5-7-18(24-2)8-6-16/h5-8,12-13,19H,3-4,9-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZBPBXXPKTHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=N1)CN2CCOC(C2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylthio)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B6089053.png)
![4-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B6089056.png)
![N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6089059.png)
![N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B6089061.png)
![4-{3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6089069.png)
![4-{6-[4-(2-ethylbutanoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6089071.png)
![6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone](/img/structure/B6089072.png)
![methyl 2-chloro-5-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B6089083.png)
![5-amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile](/img/structure/B6089110.png)

![2-(4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B6089124.png)
![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-fluorobenzyl)piperidine](/img/structure/B6089129.png)
![4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6089133.png)
![(4-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6089137.png)